3-(cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(cinnamylthio)-5-(furan-2-yl)-4-phenyl-4H-1,2,4-triazole” is a complex organic molecule that contains several functional groups and structural motifs, including a furan ring, a phenyl ring, and a 1,2,4-triazole ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a phenyl ring (a six-membered ring with six carbon atoms), and a 1,2,4-triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms) .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the furan, phenyl, and 1,2,4-triazole rings. Furan rings, for example, can undergo reactions such as electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the furan ring could make the compound somewhat volatile .Scientific Research Applications
- Challenging Photodynamics : The excited state intramolecular proton transfer (ESIPT) and excited state intramolecular charge transfer (ESICT) processes complicate the photodynamics, making it difficult to predict the exact mechanisms of these photoreactions .
- Derivatives : Researchers have synthesized derivatives of this compound, exploring their antitumor properties. For example, the conversion of natural narciclasine to its C-1 and C-6 derivatives showed unusual chemistry and potential antitumor activity .
- 3-(Furan-2-yl)propenoic Acid : This compound can serve as a building block in organic synthesis. Its functional groups allow for diverse modifications, making it valuable for creating new molecules and materials .
Photophysics and Photochemistry
Antitumor Activity
Organic Synthesis
properties
IUPAC Name |
3-(furan-2-yl)-4-phenyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS/c1-3-9-17(10-4-1)11-8-16-26-21-23-22-20(19-14-7-15-25-19)24(21)18-12-5-2-6-13-18/h1-15H,16H2/b11-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIHZLRHXZNDQL-DHZHZOJOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.